molecular formula C44H42O5Si2 B14394818 Ethoxy(triphenylsilyl)acetic anhydride CAS No. 90122-01-3

Ethoxy(triphenylsilyl)acetic anhydride

Cat. No.: B14394818
CAS No.: 90122-01-3
M. Wt: 707.0 g/mol
InChI Key: OHCPLFGPGVMERP-UHFFFAOYSA-N
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Description

Ethoxy(triphenylsilyl)acetic anhydride is an organic compound that belongs to the class of acid anhydrides. Acid anhydrides are derived from carboxylic acids by the removal of water molecules. This compound is characterized by the presence of ethoxy, triphenylsilyl, and acetic anhydride groups, making it a unique and versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethoxy(triphenylsilyl)acetic anhydride can be synthesized through the nucleophilic acyl substitution reaction of an acid chloride with a carboxylate anion . The reaction typically involves the use of ethoxy(triphenylsilyl)acetic acid and an appropriate dehydrating agent to form the anhydride. Common reagents used in this synthesis include thionyl chloride or phosphorus pentachloride, which facilitate the removal of water molecules .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethoxy(triphenylsilyl)acetic anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form ethoxy(triphenylsilyl)acetic acid.

    Alcoholysis: Reacts with alcohols to form esters.

    Aminolysis: Reacts with amines to form amides.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethoxy(triphenylsilyl)acetic anhydride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of esters, amides, and other derivatives.

    Biology: Employed in the modification of biomolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethoxy(triphenylsilyl)acetic anhydride involves nucleophilic acyl substitution. The compound reacts with nucleophiles such as water, alcohols, or amines, leading to the formation of new acyl compounds. During this reaction, the leaving group is removed from the anhydride, and the nucleophile forms a bond with the carbonyl carbon .

Comparison with Similar Compounds

Ethoxy(triphenylsilyl)acetic anhydride can be compared with other acid anhydrides such as acetic anhydride and benzoic anhydride:

    Acetic Anhydride: Commonly used in the acetylation of alcohols and amines. It is less bulky compared to this compound.

    Benzoic Anhydride: Used in the synthesis of benzoate esters and amides. .

This compound is unique due to the presence of the triphenylsilyl group, which imparts steric hindrance and influences the reactivity and selectivity of the compound in various reactions.

Properties

CAS No.

90122-01-3

Molecular Formula

C44H42O5Si2

Molecular Weight

707.0 g/mol

IUPAC Name

(2-ethoxy-2-triphenylsilylacetyl) 2-ethoxy-2-triphenylsilylacetate

InChI

InChI=1S/C44H42O5Si2/c1-3-47-43(50(35-23-11-5-12-24-35,36-25-13-6-14-26-36)37-27-15-7-16-28-37)41(45)49-42(46)44(48-4-2)51(38-29-17-8-18-30-38,39-31-19-9-20-32-39)40-33-21-10-22-34-40/h5-34,43-44H,3-4H2,1-2H3

InChI Key

OHCPLFGPGVMERP-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=O)OC(=O)C(OCC)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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